molecular formula C11H12Cl2O B1416512 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 58023-29-3

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B1416512
CAS No.: 58023-29-3
M. Wt: 231.11 g/mol
InChI Key: JMVAWMGMUAWRNU-UHFFFAOYSA-N
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Description

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound with the molecular formula C11H12Cl2O. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms and a benzofuran ring in its structure makes it a compound of interest for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chlorination of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzofuran ring, followed by chlorination steps to introduce the chlorine atoms at specific positions. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and as a probe to study biological pathways.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets. The benzofuran ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
  • 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
  • 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Uniqueness

7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is unique due to the specific positioning of chlorine atoms and the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloro-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVAWMGMUAWRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185245
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58023-29-3
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58023-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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